2-Methoxyethyl 4-methylbenzenesulfonate

Catalog No.
S704508
CAS No.
17178-10-8
M.F
C10H14O4S
M. Wt
230.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 4-methylbenzenesulfonate

CAS Number

17178-10-8

Product Name

2-Methoxyethyl 4-methylbenzenesulfonate

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

TZXJJSAQSRHKCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC

2-Methoxyethyl 4-methylbenzenesulfonate, with the molecular formula C10H14O4S, is an organic compound classified as an ether and sulfonate. It features a methoxyethyl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 230.28 g/mol and is characterized by its moderate boiling point of around 344 °C and melting point of 10 °C .

Here's what we do know:

  • Chemical Properties: 2-Methoxyethyl 4-methylbenzenesulfonate is an organic compound with the formula C10H14O4S. It is classified as an ester. Basic information about its structure and properties can be found on PubChem PubChem: 2-Methoxyethyl 4-methylbenzenesulfonate: .
  • Availability: The chemical can be purchased from some chemical suppliers, but information on its use in research is scarce.
Typical for sulfonates and ethers. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, making it useful in synthesizing other compounds.
  • Dealkylation: Under certain conditions, the methoxyethyl group may be removed, leading to the formation of simpler sulfonates.
  • Esterification: The compound can participate in esterification reactions, allowing for the formation of esters with alcohols.

These reactions highlight the compound's versatility in organic synthesis.

Several synthesis methods for 2-Methoxyethyl 4-methylbenzenesulfonate have been reported:

  • Alkylation of Sulfonic Acids: One common method involves the alkylation of p-toluenesulfonic acid with 2-methoxyethanol under acidic conditions. This process typically requires heating and may utilize catalysts to enhance yield.
  • Esterification: Another method includes esterifying p-toluenesulfonic acid with 2-methoxyethanol in the presence of an acid catalyst, which facilitates the formation of the ester bond.

These methods provide efficient pathways for producing this compound in laboratory settings.

2-Methoxyethyl 4-methylbenzenesulfonate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving sulfonates and ethers.
  • Solvent

Several compounds share structural similarities with 2-Methoxyethyl 4-methylbenzenesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Methylbenzenesulfonic acidC7H8O3SSimple sulfonic acid with no ether functionality
Ethyl p-toluenesulfonateC9H10O3SEthyl group instead of methoxyethyl
Methoxyethyl benzenesulfonateC10H12O4SLacks methyl substitution on the benzene ring

Uniqueness:

  • Substitution Pattern: The presence of both a methoxyethyl group and a methyl group on the benzene ring distinguishes it from simpler sulfonates.
  • Reactivity: Its ability to participate in nucleophilic substitution due to the sulfonate leaving group enhances its utility in synthetic chemistry.

2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8), commonly referred to as 2-methoxyethyl tosylate, emerged as a critical reagent in organic synthesis during the late 20th century. Its development paralleled advancements in sulfonate chemistry, particularly the utilization of tosyl groups (−SO$$2$$C$$6$$H$$4$$CH$$3$$) as leaving groups and protecting agents. The compound gained prominence due to its stability and reactivity in nucleophilic substitution reactions, enabling efficient synthesis of complex molecules like β-blockers (e.g., metoprolol) and metalloporphyrins.

Nomenclature and Structural Classification

The IUPAC name, 2-methoxyethyl 4-methylbenzenesulfonate, reflects its structure: a 4-methylbenzenesulfonyl (tosyl) group linked to a 2-methoxyethyl moiety via an ester bond (Fig. 1). Alternative names include:

  • 4-Methylbenzenesulfonic acid 2-methoxyethyl ester
  • Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)

Structural Formula:
$$ \text{CH}3\text{OCH}2\text{CH}2\text{OSO}2\text{C}6\text{H}4\text{CH}_3 $$

Classified as a sulfonate ester, it belongs to the broader family of toluenesulfonates (tosylates), characterized by their electron-withdrawing sulfonyl groups.

Position in the Broader Family of Sulfonate Esters

Tosylates are pivotal in organic chemistry due to their superior leaving group ability compared to hydroxyl or halide groups. 2-Methoxyethyl tosylate distinguishes itself through its methoxyethyl chain, which enhances solubility in polar aprotic solvents (e.g., DMSO, acetone). This contrasts with simpler tosylates like methyl or butyl derivatives, which exhibit lower polarity.

Current Research Landscape and Citation Trends

Recent studies highlight its role in:

  • Medicinal Chemistry: Synthesis of Mn(III) porphyrins for antioxidant therapies.
  • Materials Science: Functionalization of polymers and dendrimers.
    Citations in journals such as Journal of Luminescence and Synthetic Communications underscore its interdisciplinary relevance.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17178-10-8

Wikipedia

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)

General Manufacturing Information

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate): INACTIVE

Dates

Modify: 2023-08-15

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